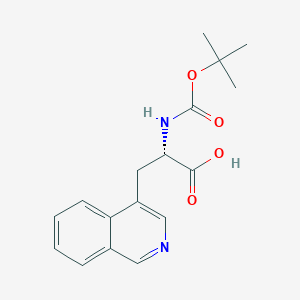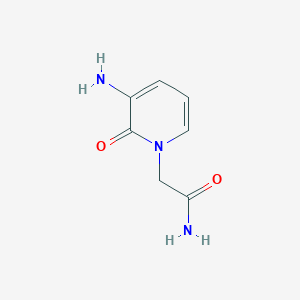![molecular formula C12H7ClN4O4S B15276792 3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B15276792.png)
3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a chloro substituent, and a nitro group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine typically involves multi-step reactions starting from readily available precursors
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step often involves the reaction of the imidazo[4,5-b]pyridine core with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Chlorination: The chloro group can be introduced via electrophilic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Nitration: The nitro group is typically introduced through nitration reactions using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The benzenesulfonyl group can undergo oxidation reactions to form sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of 3-(benzenesulfonyl)-7-chloro-6-amino-3H-imidazo[4,5-b]pyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Aplicaciones Científicas De Investigación
3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Pharmaceutical Research: The compound is explored for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The benzenesulfonyl group may enhance the compound’s binding affinity to certain proteins, while the chloro group can influence its lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-c]pyridine: A structural isomer with similar functional groups but different ring fusion.
3-(benzenesulfonyl)-7-chloro-6-nitro-3H-pyrazolo[4,5-b]pyridine: A related compound with a pyrazole ring instead of an imidazole ring.
3-(benzenesulfonyl)-7-chloro-6-nitro-3H-pyrrolo[4,5-b]pyridine: A compound with a pyrrole ring, showing different electronic properties.
Uniqueness
3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H7ClN4O4S |
|---|---|
Peso molecular |
338.73 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)-7-chloro-6-nitroimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H7ClN4O4S/c13-10-9(17(18)19)6-14-12-11(10)15-7-16(12)22(20,21)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
LLTHXNLIHVKTGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N2C=NC3=C(C(=CN=C32)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[6-(Dimethylamino)pyridin-3-yl]-2-methylpropanoic acid](/img/structure/B15276737.png)
![4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B15276745.png)

![{3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B15276759.png)


![6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one](/img/structure/B15276773.png)

![(S)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B15276784.png)
